molecular formula C17H14BrNO4 B11769198 N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B11769198
M. Wt: 376.2 g/mol
InChI Key: SLBOGZMDWWMQRY-UHFFFAOYSA-N
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Description

N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a synthetic benzodioxin derivative of significant interest in chemical and pharmaceutical research. The compound features a 3-bromobenzoyl substituent at position 7 and an acetamide group at position 6 of the 2,3-dihydrobenzo[b][1,4]dioxin core. The bromine atom enhances the molecule's lipophilicity and may facilitate halogen bonding, while the acetamide group provides hydrogen-bonding capabilities, making this compound a valuable candidate in drug discovery efforts, particularly in the development of antimicrobial or anticancer agents . Although specific biological data for this 3-bromo analogue is not fully detailed in the search results, its closely related structural variant, the 4-bromobenzoyl derivative, has been identified as a PARP1 (Poly (ADP-ribose) polymerase 1) inhibitor, demonstrating significant cytotoxicity against cancer cell lines with an IC50 value of 5 µM in a study on breast cancer cells . This suggests a potential mechanism of action involving the induction of apoptosis and cell cycle arrest, positioning this class of compounds as a promising starting point for oncology research . The reactivity of its functional groups also allows for further chemical modifications; the bromine atom is amenable to nucleophilic substitution reactions (e.g., hydrolysis, amination), and the acetamide moiety can undergo hydrolysis or amidation, providing versatile pathways for synthetic derivatization and structure-activity relationship (SAR) studies . For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C17H14BrNO4

Molecular Weight

376.2 g/mol

IUPAC Name

N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

InChI

InChI=1S/C17H14BrNO4/c1-10(20)19-14-9-16-15(22-5-6-23-16)8-13(14)17(21)11-3-2-4-12(18)7-11/h2-4,7-9H,5-6H2,1H3,(H,19,20)

InChI Key

SLBOGZMDWWMQRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC(=CC=C3)Br)OCCO2

Origin of Product

United States

Preparation Methods

Alkylation of Catechol Derivatives

The benzodioxin scaffold is typically synthesized via Williamson ether synthesis. For example, reacting 1,2-dihydroxybenzene (catechol) with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 2,3-dihydrobenzo[b][1,dioxine. This step achieves cyclization with moderate to high yields (70–85%).

Reaction conditions :

  • Solvent : DMF or acetonitrile

  • Base : K₂CO₃

  • Temperature : Room temperature to 55°C

  • Time : 12–24 hours

Introduction of the 3-Bromobenzoyl Group

Friedel-Crafts Acylation

The 7-position of the benzodioxin core is functionalized via Friedel-Crafts acylation. Using 3-bromobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane (DCM), the acyl group is introduced regioselectively.

Typical procedure :

  • Dissolve 2,3-dihydrobenzo[b]dioxine in anhydrous DCM.

  • Add AlCl₃ (1.2 equiv) and 3-bromobenzoyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir at room temperature for 6–12 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via flash chromatography (petroleum ether/EtOAc = 3:1).

Yield : 65–78%.

Functionalization at the 6-Position: Amination and Acetylation

Nitration and Reduction

To introduce the amino group, the 6-position is first nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. Subsequent reduction with hydrogen (H₂) and palladium on carbon (Pd/C) in methanol yields the primary amine.

Key data :

  • Nitration yield : 50–60%.

  • Reduction yield : 85–90%.

Acetylation of the Amine

The primary amine is acetylated using acetic anhydride ((Ac)₂O) in the presence of pyridine or triethylamine (Et₃N). Alternatively, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium)-mediated coupling with acetyl chloride achieves higher selectivity.

Procedure :

  • Dissolve 6-amino-7-(3-bromobenzoyl)-2,3-dihydrobenzo[b][1,dioxine in THF.

  • Add Et₃N (2.0 equiv) and acetyl chloride (1.5 equiv) at 0°C.

  • Stir at room temperature for 1 hour.

  • Purify via recrystallization (ethanol/water).

Yield : 73–88%.

Alternative Pathways and Optimizations

One-Pot Synthesis

Recent advancements demonstrate a one-pot approach combining Friedel-Crafts acylation and acetylation. Using HATU and N,N-diisopropylethylamine (DIPEA) in DMF, the acyl and acetyl groups are introduced sequentially without isolating intermediates.

Advantages :

  • Reduced purification steps.

  • Overall yield : 62–70%.

Demethylation and Functional Group Interconversion

In cases where methoxy-protected intermediates are used, demethylation with boron tribromide (BBr₃) in DCM ensures hydroxyl group liberation. For example:
Ar-OCH3+BBr3Ar-OH+CH3BBr2\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{BBr}_2
Conditions :

  • Temperature : 0°C to room temperature.

  • Yield : 88–92%.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 10.64 (s, 1H, NH), 7.74 (d, J = 7.6 Hz, 2H, Ar-H), 7.47 (s, 1H, Ar-H), 4.32–4.25 (m, 4H, OCH₂CH₂O).

  • ESI-MS : m/z 376.20 [M+H]⁺ (Calcd for C₁₇H₁₄BrNO₄: 376.01).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

  • Melting point : 188.5–190.7°C .

Chemical Reactions Analysis

Types of Reactions

N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide exhibit promising anticancer properties. Studies have shown that the bromine atom may enhance interactions with biological targets, potentially increasing efficacy against cancer cells. Preliminary evaluations suggest that this compound could influence cellular pathways involved in cancer progression.

Anti-inflammatory Properties

The structural characteristics of this compound also suggest potential anti-inflammatory activities. Compounds derived from similar frameworks have been investigated for their ability to inhibit inflammatory pathways and modulate immune responses.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the Dihydrobenzo[b][1,4]dioxin Core : Initial synthesis steps focus on creating the dihydrobenzo[b][1,4]dioxin structure.
  • Bromobenzoylation : The introduction of the bromobenzoyl group is achieved through electrophilic aromatic substitution.
  • Acetamide Formation : The final step involves the acylation of the amine group to form the acetamide linkage.

Each step requires precise control over reaction conditions to ensure high yields and purity.

Enzyme Inhibition

Research has explored the enzyme inhibitory potential of similar compounds. For instance, studies on sulfonamide derivatives containing benzodioxane and acetamide moieties have demonstrated significant inhibitory effects against enzymes like α-glucosidase and acetylcholinesterase. These findings suggest that this compound may possess similar enzyme-modulating capabilities .

Case Studies and Comparative Analysis

CompoundActivityReference
This compoundAnticancer
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobial & Antiproliferative
2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamidesEnzyme Inhibitors

Mechanism of Action

The mechanism of action of N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromobenzoyl group may interact with enzymes or receptors, leading to modulation of their activity. The dihydrobenzo[b][1,4]dioxin core may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

N-(7-(2-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

  • Molecular Formula: C₁₇H₁₄BrNO₄
  • Average Mass : 376.206 g/mol
  • This isomer’s ChemSpider ID (468963) confirms its distinct identity .

N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

  • Molecular Formula: C₁₇H₁₄BrNO₄
  • Average Mass : 376.206 g/mol
  • Key Features : The para-bromo substitution likely enhances electronic effects (e.g., electron-withdrawing) compared to the meta isomer, influencing solubility and receptor interactions. MDL number MFCD02070511 differentiates it from other isomers .

Table 1: Comparison of Bromobenzoyl Isomers

Property 2-Bromo Isomer 4-Bromo Isomer 3-Bromo Target Compound*
Substituent Position Ortho Para Meta
Molecular Weight (g/mol) 376.206 376.206 376.206 (estimated)
Electronic Effects Steric hindrance Strong EWG Moderate EWG
Solubility (Predicted) Low Moderate Moderate

*Inferred from meta-substitution trends in aromatic chemistry.

Functional Group Variations in Benzodioxane-Acetamide Derivatives

N-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

  • Molecular Formula : C₁₁H₁₀N₂O₅
  • Key Features : The nitro group (a strong electron-withdrawing group) at position 7 significantly alters electronic properties compared to bromo-substituted analogs. This compound (CAS 63546-22-5) may exhibit enhanced reactivity in nucleophilic substitution reactions .

2-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (DKM 2-90)

  • Synthesis : Prepared via reaction of 1,4-benzodioxan-6-amine with chloroacetyl chloride, yielding 70% product. The chloro substituent increases electrophilicity, making it a precursor for further functionalization .

Table 2: Functional Group Impact on Reactivity

Compound Substituent Reactivity Profile Biological Relevance
3-Bromo Target Compound Br (meta) Moderate electrophilicity Potential CNS activity (inferred)
7-Nitro Analog NO₂ High electrophilicity Susceptible to reduction
DKM 2-90 (Chloro) Cl High electrophilicity Versatile synthetic intermediate

PDMP-Based Homolog with CNS Activity

A structurally distinct benzodioxane-acetamide derivative, 2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide, demonstrated efficacy in reducing CNS gangliosides (GM2, GA2) in Sandhoff disease mice at 60 mg/kg/day. However, its short half-life necessitated further optimization . This highlights the importance of pharmacokinetic tuning for benzodioxane derivatives.

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-phenylisoxazol-3-yl)acetamide

  • Molecular Weight : 336.3 g/mol

Biological Activity

N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

  • IUPAC Name : this compound
  • Molecular Formula : C17H14BrNO4
  • Molecular Weight : 376.21 g/mol
  • CAS Number : Not explicitly listed but related compounds have been cataloged.

Biological Activity Overview

Research has indicated that compounds related to this compound exhibit significant interactions with serotonin receptors, specifically 5-HT1A and 5-HT2A. These interactions suggest potential applications in treating mood disorders.

Key Findings:

  • Binding Affinity : Compounds with similar structures have shown high affinities for serotonin receptors:
    • 5-HT1A : Ki = 17 nM
    • 5-HT2A : Ki = 0.71 nM .
  • Antidepressant Activity : In preclinical models such as the forced swimming test (FST) and tail suspension test (TST), related compounds demonstrated marked antidepressant-like effects. The decrease in immobility time in these tests indicates potential efficacy in treating depression .

Data Table: Biological Activity Comparison

Compound Name5-HT1A Ki (nM)5-HT2A Ki (nM)Antidepressant Activity
Compound 8g170.71Yes
N-(7-Bromobenzoyl)acetamideTBDTBDTBD

Study on Benzoxazole Derivatives

A series of benzoxazole and benzothiazole derivatives were synthesized and evaluated for their biological activity. Among these, compounds similar to this compound exhibited significant binding affinities and antidepressant-like effects .

Neuropharmacological Implications

The ability of these compounds to interact with serotonin receptors suggests a mechanism that may underlie their antidepressant properties. The modulation of serotonin pathways is critical in the development of therapeutic agents for mood disorders.

Q & A

Basic: What are the optimal synthetic conditions for maximizing yield and purity of N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide?

Methodological Answer:
Synthesis typically involves multi-step reactions, including bromobenzoylation of the dihydrobenzo[d]dioxin core followed by acetamide coupling. Key steps include:

  • Bromobenzoylation: Use 3-bromobenzoyl chloride under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions .
  • Acetamide Coupling: Employ N-acetylation via Schotten-Baumann conditions (pH 8–10 adjusted with Na₂CO₃) to ensure regioselectivity and avoid over-acylation .
  • Microwave-Assisted Synthesis: For time efficiency, microwave irradiation (100–120°C, 30 min) in aprotic solvents (e.g., DMF) can improve reaction rates and yields .
    Characterization: Validate intermediates and final product using ¹H/¹³C NMR (confirming aromatic proton shifts and acetamide carbonyl at ~168 ppm) and HRMS (exact mass ±3 ppm) .

Basic: Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and dihydrobenzo[d]dioxin methylene protons (δ 4.2–4.5 ppm) .
    • ¹³C NMR: Confirm the carbonyl resonance of the 3-bromobenzoyl group (~165 ppm) and acetamide carbonyl (~168 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Ensure molecular ion accuracy (e.g., m/z calculated for C₁₇H₁₄BrNO₄: 384.0153) .
  • HPLC-PDA: Monitor purity (>95%) using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in spectroscopic data for intermediates?

Methodological Answer:
Discrepancies in NMR shifts or MS fragmentation patterns may arise from:

  • Regioisomeric Byproducts: Use 2D NMR (e.g., COSY, HSQC) to differentiate between ortho/meta substitution patterns on the benzoyl group .
  • Solvent or pH Artifacts: Re-run NMR in deuterated DMSO to detect exchangeable protons (e.g., NH from incomplete acetylation) .
  • Isotopic Patterns in HRMS: Compare experimental vs. theoretical isotopic distributions (e.g., bromine’s ¹:¹ ⁷⁹Br/⁸¹Br ratio) to confirm molecular formula .

Advanced: What strategies mitigate competing side reactions during the acylation step?

Methodological Answer:

  • Temperature Control: Maintain 0–5°C during benzoylation to suppress Friedel-Crafts alkylation or dimerization .
  • Slow Reagent Addition: Gradually introduce 3-bromobenzoyl chloride to avoid localized overheating and undesired electrophilic substitutions .
  • Protecting Groups: Temporarily protect the acetamide NH with a tert-butoxycarbonyl (Boc) group during bromobenzoylation, followed by acidic deprotection .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification: Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐ, k𝒹) to purified enzymes (e.g., kinases) at varying concentrations (1–100 µM) .
  • Molecular Docking: Perform in silico studies (e.g., AutoDock Vina) to predict interactions with catalytic sites of target proteins, guided by X-ray crystallography data of homologs .

Advanced: How to address discrepancies in bioactivity data across different assay conditions?

Methodological Answer:

  • Solubility Optimization: Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .
  • Dose-Response Validation: Repeat assays (n=3) with freshly prepared stock solutions to control for hydrolysis or degradation .
  • Positive/Negative Controls: Include known inhibitors/agonists (e.g., staurosporine for kinase assays) to calibrate assay sensitivity .

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the bromobenzoyl group .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond .
  • Purity Monitoring: Re-analyze via HPLC every 6 months; degradation products (e.g., free benzoic acid) appear as new peaks at 210 nm .

Advanced: How to optimize regioselectivity in derivatization reactions for SAR studies?

Methodological Answer:

  • Directed Ortho-Metalation: Use n-BuLi/TMEDA to deprotonate the dihydrobenzo[d]dioxin ring at the 6-position, followed by quenching with electrophiles .
  • Pd-Catalyzed Cross-Coupling: Introduce substituents via Suzuki-Miyaura reactions (e.g., aryl boronic acids) at the bromobenzoyl site .
  • Protection/Deprotection: Temporarily mask the acetamide with a trimethylsilyl group during C–H functionalization .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Toxicity Screening: Refer to SDS for acute toxicity (LD₅₀) and wear nitrile gloves, lab coat, and goggles .
  • Waste Disposal: Neutralize brominated byproducts with 10% sodium thiosulfate before disposal .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of bromobenzoyl chloride vapors .

Advanced: How to correlate computational modeling with experimental bioactivity data?

Methodological Answer:

  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict IC₅₀ values .
  • Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs with modified bromobenzoyl groups .
  • Meta-Analysis: Cross-reference docking scores (e.g., Glide XP) with SPR-derived K𝒹 values to validate predictive accuracy .

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